ADU-S100

STING agonist interferon induction innate immunity

ADU-S100 (MIW815) is the first STING pathway activator to enter clinical trials, offering unmatched translational relevance. Unlike endogenous ligands (e.g., 2'3'-cGAMP), its dithio, mixed-linkage chemistry confers enhanced metabolic stability and pan-allelic human STING activation (Kd 4.61 µM). It delivers 50% long-term survival in B16 melanoma models and robust CD8+ T-cell responses, making it the gold-standard reference for STING research. Cross-species activity (human, mouse, canine) bridges preclinical discovery to veterinary oncology. This high-purity (≥98%) disodium salt ensures reproducible pharmacology across in vitro and in vivo experiments.

Molecular Formula C20H22N10Na2O10P2S2
Molecular Weight 734.5 g/mol
CAS No. 1638750-95-4
Cat. No. B605194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADU-S100
CAS1638750-95-4
SynonymsADU-S100;  ADU S100;  ADUS100;  ML RR-S2 CDA sodium salt;  MIW815;  MIW-815;  MIW 815; 
Molecular FormulaC20H22N10Na2O10P2S2
Molecular Weight734.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
InChIKeyGDWOOOCBNOMMTL-QYUKNOIISA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADU-S100 (MIW815) Procurement Guide: A Synthetic Cyclic Dinucleotide STING Agonist for Preclinical and Clinical Research


ADU-S100 (MIW815, ML RR-S2 CDA), with CAS number 1638750-95-4, is a synthetic cyclic dinucleotide (CDN) derivative that functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway [1]. It is a dithio, mixed-linkage analog designed to enhance binding affinity and stability compared to endogenous CDN ligands [2]. As the first STING pathway activator to enter human clinical trials, it is a well-characterized tool compound with extensive published preclinical data and established clinical development history [3].

Why ADU-S100 Cannot Be Substituted with Generic cGAMP or Other CDN Analogs: A Quantitative Rationale for Selection


The STING pathway is exquisitely sensitive to ligand structure, and small changes in CDN chemistry translate into large differences in binding affinity, cellular potency, and in vivo efficacy [1]. Generic substitution with the endogenous ligand 2'3'-cGAMP or simple c-di-AMP fails because these molecules exhibit significantly lower potency and lack the optimized mixed-linkage (2'-5', 3'-5') and dithio modifications that confer enhanced metabolic stability and pan-allelic human STING activation [2]. The following quantitative evidence guide documents the specific, measurable performance differences that justify the selection of ADU-S100 for rigorous scientific studies.

ADU-S100 Comparative Performance Data: Evidence-Based Differentiation for Scientific Procurement


ADU-S100 vs. Endogenous ML cGAMP: Quantitative Superiority in IFN-β and IFN-α Induction in Human and Murine Cells

ADU-S100 demonstrates significantly enhanced potency for inducing type I interferon production compared to the endogenous STING ligand ML cGAMP. In a direct head-to-head comparison in THP-1 human monocytes, ADU-S100 induced 2-3-fold higher levels of IFN-β and pro-inflammatory cytokines on a molar equivalent basis [1]. In murine bone marrow macrophages (BMMs), ADU-S100 induced significantly higher levels of IFN-α compared to ML cGAMP [2].

STING agonist interferon induction innate immunity THP-1 monocytes BMM

ADU-S100 vs. Endogenous ML cGAMP: Superior In Vivo Tumor Control and Long-Term Survival in Syngeneic Mouse Models

In head-to-head in vivo studies, ADU-S100 demonstrated superior anti-tumor efficacy compared to the endogenous ML cGAMP. A dose-response study in B16 tumor-bearing mice identified an optimal antitumor dose for ADU-S100 that also elicited maximum tumor antigen-specific CD8+ T cell responses and improved long-term survival to 50% [1][2].

cancer immunotherapy tumor control survival benefit B16 melanoma CD8+ T cells

ADU-S100 vs. DMXAA: Cross-Species STING Activation Defines Translational Utility

ADU-S100 activates all known human and mouse STING alleles, whereas DMXAA is a murine-selective agonist with no binding affinity for human STING [1]. This fundamental difference in species specificity is a critical determinant of translational research value. DMXAA failed in human phase III clinical trials due to this lack of human STING engagement . ADU-S100's cross-species activity has been validated in multiple species, including canine patients, enabling its use in veterinary oncology studies [2].

species specificity STING allele translational research DMXAA canine model

ADU-S100 vs. 2'3'-cGAMP: 17-Fold Higher Potency in Cellular STING Activation Assays

In a standardized cellular STING activation assay using THP1-Lucia cells, ADU-S100 exhibited an EC50 of 2.9 µM, which represents a 17-fold improvement in potency over the endogenous ligand 2'3'-cGAMP (EC50 = 48.6 µM) [1]. This quantitative difference underscores the enhanced bioactivity conferred by the synthetic dithio, mixed-linkage modifications of ADU-S100.

EC50 potency STING activation THP1-Lucia cGAMP

ADU-S100 vs. MK-1454: First-in-Class Clinical Entry and Established Safety Profile

ADU-S100 was the first STING pathway activator to enter human clinical trials, with the first patient dosed in May 2016 [1]. This first-in-class status is supported by U.S. Patent 9,724,408, which covers the composition of matter for ADU-S100 [2]. In contrast, Merck's CDN STING agonist MK-1454 entered the clinic later (Phase I trial NCT03010176, initiated February 2017) and showed zero activity as a monotherapy in initial clinical data [3].

clinical trial first-in-class NCT02675439 MK-1454 drug development

ADU-S100 Binding Affinity: Quantified Kd Value for Human STING

The binding affinity of ADU-S100 for human STING protein has been quantitatively determined with a dissociation constant (Kd) of 4.61 ± 0.42 µM [1]. This well-defined biophysical parameter provides a benchmark for quality control and enables researchers to compare batch-to-batch consistency or evaluate novel analogs. The crystal structure of human STING in complex with ADU-S100 is also available (PDB ID: 8b2j), providing atomic-level detail of the binding interaction [2].

binding affinity Kd STING protein biophysical characterization quality control

Optimal Scientific and Preclinical Applications for ADU-S100 Based on Differentiated Performance Data


Translational Cancer Immunotherapy Studies in Syngeneic Mouse Models

ADU-S100 is the preferred STING agonist for preclinical tumor immunotherapy studies, particularly in syngeneic mouse models like B16 melanoma, MC38 colon carcinoma, and CT-26 colon cancer. Its demonstrated ability to improve long-term survival to 50% in B16-bearing mice and induce robust tumor antigen-specific CD8+ T cell responses makes it an ideal tool for evaluating combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) [1]. The cross-species activity of ADU-S100 ensures that findings from mouse studies are more readily translatable to human biology than those using murine-specific agonists like DMXAA [2].

Benchmarking Novel STING Agonists in Cellular and Biochemical Assays

ADU-S100 serves as the gold-standard reference compound for evaluating new STING agonists. Its well-characterized potency (EC50 = 2.9 µM in THP1-Lucia cells) and binding affinity (Kd = 4.61 ± 0.42 µM) provide quantitative benchmarks for head-to-head comparisons [3][4]. Additionally, the availability of the ADU-S100/hSTING co-crystal structure (PDB: 8b2j) allows for structure-based design and interpretation of SAR data for novel analogs [5].

Mechanistic Studies of STING-Dependent Innate Immune Signaling

For researchers dissecting the STING pathway, ADU-S100 offers a potent and reliable tool to induce STING aggregation, TBK1 phosphorylation, IRF3 phosphorylation, and downstream type I interferon production in both human and murine cells [6]. Its ability to activate all five known human STING alleles, including refractory alleles, ensures consistent pathway engagement across diverse genetic backgrounds [7].

Cross-Species and Veterinary Oncology Research

Unlike species-selective agonists like DMXAA, ADU-S100 activates STING across multiple species including human, mouse, and canine [2][8]. This property makes ADU-S100 uniquely suitable for comparative oncology studies and for veterinary research applications in companion animals, such as canine soft tissue sarcoma, where it has already demonstrated therapeutic potential [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADU-S100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.